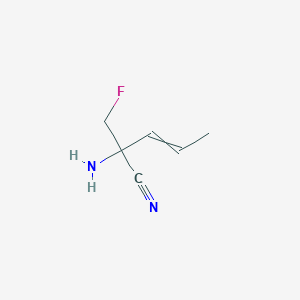

2-Fluoromethyl-2-amino-3-pentenenitrile

Description

Significance of α-Aminonitriles as Key Synthetic Intermediates

α-Aminonitriles, characterized by an amino group and a nitrile group attached to the same carbon atom, are highly versatile synthetic intermediates. Their importance stems from their ability to serve as direct precursors to α-amino acids, which are the fundamental building blocks of proteins and peptides. The classic Strecker synthesis, first reported in 1850, remains a fundamental method for preparing α-aminonitriles and, by extension, α-amino acids. sxccal.edu Beyond their role in amino acid synthesis, the dual reactivity of the amino and nitrile functionalities allows for their conversion into a wide array of other important molecules, including various nitrogen-containing heterocycles and diamines, making them valuable building blocks in organic synthesis. acs.org

Strategic Importance of Fluorination in Organic Molecule Design

The introduction of fluorine into organic molecules—a process known as fluorination—is a widely used strategy in modern drug design and materials science. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly alter the physicochemical and biological properties of a molecule.

Strategically placing fluorine atoms can lead to:

Enhanced Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic oxidation by enzymes in the body. This can increase a drug's half-life and bioavailability.

Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.

Modulation of Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby amino groups, affecting their ionization state at physiological pH and influencing drug-receptor interactions.

Conformational Control: The introduction of fluorine can induce specific molecular conformations that may be more favorable for binding to a biological target.

These effects have led to the incorporation of fluorine into numerous commercially successful pharmaceuticals and agrochemicals.

Positioning of 2-Fluoromethyl-2-amino-3-pentenenitrile within Contemporary Chemical Research

This compound emerges as a compound of significant interest at the intersection of α-aminonitrile chemistry and the strategic application of fluorination. Its structure is notable for containing a stereocenter bearing four distinct and reactive functional groups: an amino group, a nitrile group, a fluoromethyl group, and an unsaturated pentenenyl chain.

This compound is not merely a chemical curiosity but serves as a crucial intermediate in the synthesis of highly specialized enzyme inhibitors. Specifically, it is a documented precursor to potent, irreversible inhibitors of ornithine decarboxylase (ODC). ODC is a critical enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. The inhibition of ODC is a validated therapeutic strategy for treating certain cancers and parasitic infections. The presence of the fluoromethyl group in the target inhibitor molecule is key to its mechanism of action as a "suicide inhibitor."

Therefore, this compound is positioned within contemporary research as a key building block for the synthesis of mechanism-based enzyme inhibitors, exemplifying the strategic use of fluorinated α-aminonitriles to create targeted therapeutic agents. Its synthesis and chemical transformations are central to accessing a class of compounds with significant pharmacological potential.

Detailed Research Findings on this compound

Synthesis and Properties

The primary synthesis of (E)-2-Amino-2-(fluoromethyl)pent-3-enenitrile is achieved through a specific and regioselective reaction pathway. The key step involves the Grignard addition of a propenylmagnesium halide to fluoroacetonitrile. This reaction forms an unstable conjugated imine salt as an intermediate. This intermediate is not isolated but is directly quenched in situ with a solution of sodium cyanide (NaCN). This quenching step introduces the nitrile group, yielding the desired α-aminonitrile.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 82006-67-5 |

| Molecular Formula | C₆H₉FN₂ |

| Molecular Weight | 128.15 g/mol |

| Appearance | Not explicitly reported; likely an oil or low-melting solid |

| Boiling Point | Not available |

| Melting Point | Not available |

Note: Detailed physical properties such as boiling and melting points are not available in the cited literature, which is common for synthetic intermediates that are used directly in subsequent steps without extensive purification.

Spectroscopic Data

While detailed spectra are not published, the structural confirmation of this compound and its derivatives relies on standard spectroscopic techniques. The expected signals in its ¹H NMR, ¹³C NMR, and IR spectra would be characteristic of its functional groups.

Table 2: Expected Spectroscopic Features for this compound

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | -CH=CH- (vinyl protons) | ~5.5 - 6.0 ppm |

| -CH₂F (fluoromethyl protons) | ~4.5 - 5.0 ppm (doublet due to ¹⁹F coupling) | |

| -NH₂ (amino protons) | Broad singlet, variable shift | |

| =CH-CH₃ (methyl protons) | ~1.7 ppm (doublet) | |

| IR Spectroscopy | C≡N (nitrile stretch) | ~2230 - 2250 cm⁻¹ |

| N-H (amine stretch) | ~3300 - 3500 cm⁻¹ (double peak) | |

| C=C (alkene stretch) | ~1650 - 1670 cm⁻¹ |

Note: This table represents expected values based on typical functional group regions and does not constitute experimentally reported data.

Structure

3D Structure

Properties

Molecular Formula |

C6H9FN2 |

|---|---|

Molecular Weight |

128.15 g/mol |

IUPAC Name |

2-amino-2-(fluoromethyl)pent-3-enenitrile |

InChI |

InChI=1S/C6H9FN2/c1-2-3-6(9,4-7)5-8/h2-3H,4,9H2,1H3 |

InChI Key |

OYFLWBBZCSCSAM-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(CF)(C#N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoromethyl 2 Amino 3 Pentenenitrile

Foundational Synthetic Approaches

The construction of the quaternary carbon center bearing both a fluoromethyl and an amino group is a key challenge in the synthesis of 2-Fluoromethyl-2-amino-3-pentenenitrile. Foundational methods often rely on the addition of carbon nucleophiles to suitable electrophilic precursors.

Grignard Addition Reactions on Fluoroacetonitrile

A plausible and direct approach to forming the carbon skeleton of this compound involves the nucleophilic addition of a Grignard reagent to fluoroacetonitrile. Specifically, the reaction would utilize 1-propenylmagnesium bromide as the Grignard reagent.

The general mechanism for the Grignard reaction with a nitrile involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbon of the nitrile group. This initial addition leads to the formation of an intermediate iminylmagnesium halide salt. Subsequent hydrolysis of this intermediate in an aqueous acidic workup yields a ketone. However, for the synthesis of an aminonitrile, the reaction can be adapted to yield an imine, which is a key intermediate.

In the context of synthesizing the target molecule, 1-propenylmagnesium bromide would add to fluoroacetonitrile. The resulting imine intermediate, upon protonation, would be N-(3-fluoro-1-methylidenebut-2-en-2-yl)magnesium bromide. Careful workup conditions are necessary to isolate the desired aminonitrile without hydrolysis to a ketone. While this method is theoretically sound, the specific application to produce this compound would require optimization of reaction conditions to favor the formation of the aminonitrile over potential side products. A documented synthesis of (3E)-2-amino-2-(fluoromethyl)-3-pentenenitrile can be found in the Journal of Medicinal Chemistry, although specific details of the synthetic route employed in this publication require direct consultation of the source. chemsynthesis.com

Advanced Strategies for Fluorinated α-Aminonitrile Construction

More sophisticated methods for the synthesis of fluorinated α-aminonitriles often involve multicomponent reactions or the use of specialized reagents and catalysts to control stereochemistry and improve yields.

Adaptations of the Strecker Reaction for Fluorinated Substrates

The Strecker synthesis is a classic and versatile method for preparing α-aminonitriles from a ketone or aldehyde, an amine, and a cyanide source. mdpi.comnrochemistry.comwikipedia.orgorganic-chemistry.orgchemeurope.com This three-component reaction is highly adaptable for the synthesis of fluorinated analogues, including this compound. researchgate.net The reaction proceeds through the initial formation of an imine from the carbonyl compound and the amine, followed by the nucleophilic addition of cyanide to the imine carbon. nrochemistry.commasterorganicchemistry.com

For the synthesis of the target compound, the starting carbonyl would be 3-penten-2-one. In the presence of an amine (such as ammonia) and a cyanide source, the reaction would proceed to form the desired α-fluoromethylated α,β-unsaturated aminonitrile. The classical Strecker synthesis typically produces a racemic mixture of α-amino acids, but modern variations have been developed that employ asymmetric catalysts or chiral auxiliaries to achieve enantioselectivity. mdpi.comwikipedia.org

The efficiency and selectivity of the Strecker reaction can be significantly enhanced through the use of catalysts. Both Lewis acids and organocatalysts have been successfully employed in the synthesis of α-aminonitriles.

Lewis Acid Catalysis: Lewis acids, such as titanium complexes, can activate the imine intermediate towards nucleophilic attack by the cyanide ion. This activation lowers the energy barrier for the reaction and can lead to higher yields and, in some cases, control of stereochemistry. For fluorinated substrates, the electron-withdrawing nature of the fluoromethyl group can influence the reactivity of the imine, making Lewis acid catalysis particularly beneficial.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral organocatalysts, such as thiourea derivatives or cinchona alkaloids, can promote the enantioselective addition of cyanide to imines. These catalysts typically function by activating the imine and/or the cyanide source through hydrogen bonding or by forming a chiral ion pair, thereby directing the approach of the nucleophile to one face of the imine. This approach is highly valuable for the synthesis of chiral fluorinated α-aminonitriles.

| Catalyst Type | General Role in Strecker Synthesis | Potential Application for Fluorinated Substrates |

| Lewis Acids (e.g., Ti(Oi-Pr)₄, AlCl₃) | Activates the imine by coordinating to the nitrogen atom, increasing its electrophilicity. | Can enhance the reactivity of electron-deficient fluorinated imines and potentially influence diastereoselectivity. |

| Organocatalysts (e.g., Thioureas, Cinchona Alkaloids) | Activates the imine and/or cyanide source through hydrogen bonding, enabling enantioselective cyanide addition. | Offers a powerful method for the asymmetric synthesis of chiral α-fluoromethyl-α-aminonitriles. |

The traditional use of highly toxic hydrogen cyanide (HCN) or alkali metal cyanides (KCN, NaCN) in the Strecker synthesis has prompted the development of safer and more manageable cyanide sources.

Trimethylsilyl Cyanide (TMSCN): TMSCN is a widely used alternative to HCN. It is less volatile and can be used under milder reaction conditions. The addition of TMSCN to an imine is often promoted by a Lewis acid or another catalyst. The resulting N-silylated aminonitrile can be readily hydrolyzed to the free aminonitrile.

Hexacyanoferrates: Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) and potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]) are stable, non-toxic crystalline solids that can serve as a source of cyanide ions under specific reaction conditions. Their use represents a greener alternative to traditional cyanide sources, although they may require a promoter to facilitate the release of the cyanide ion.

| Cyanide Source | Key Features | Typical Reaction Conditions |

| Hydrogen Cyanide (HCN) | Highly toxic and volatile gas. | Traditional Strecker conditions, often generated in situ. |

| Potassium/Sodium Cyanide (KCN/NaCN) | Toxic solids. | Often used with an acid to generate HCN in situ. |

| Trimethylsilyl Cyanide (TMSCN) | Less volatile liquid, moisture sensitive. | Often used with Lewis acid or organocatalysts. |

| Hexacyanoferrates (e.g., K₄[Fe(CN)₆]) | Stable, non-toxic solids. | Requires a promoter or specific conditions to release cyanide. |

Nucleophilic Addition Reactions to Fluoroalkylated Imines

An alternative to the three-component Strecker reaction is a two-step approach where a pre-formed fluoroalkylated imine is reacted with a cyanide nucleophile. For the synthesis of this compound, the required imine would be derived from 3-penten-2-one and a suitable amine.

This method allows for greater control over the reaction, as the imine can be synthesized and purified before the introduction of the cyanide source. The nucleophilic addition of a cyanide source, such as TMSCN or KCN, to this fluoroalkylated imine would then yield the target aminonitrile. This approach is particularly useful when the carbonyl compound or the amine is sensitive to the conditions of the one-pot Strecker reaction. Furthermore, the use of chiral amines or catalysts in the imine formation step or the subsequent cyanation step can provide a route to enantiomerically enriched products.

Chemo- and Regioselective Synthesis of Fluoroalkylated Nitriles

The chemo- and regioselective synthesis of fluoroalkylated nitriles like this compound presents a considerable challenge due to the electronic effects of the fluoromethyl group and the potential for multiple reactive sites. A primary and highly effective method for the construction of α-aminonitriles is the Strecker reaction. This three-component reaction, involving a ketone, an amine, and a cyanide source, can be adapted for the synthesis of fluorinated analogues. organic-chemistry.org

For the synthesis of this compound, the key precursor would be a fluorinated ketimine derived from 1-fluoropentan-2-one. The regioselectivity of the cyanide addition is critical. In the case of α-fluorinated ketimines, the electron-withdrawing nature of the fluoromethyl group activates the imine carbon towards nucleophilic attack by the cyanide ion. The reaction must be carefully controlled to prevent side reactions, such as the addition of cyanide to other electrophilic sites or polymerization.

Modern approaches often utilize catalytic methods to enhance chemo- and regioselectivity. For instance, the use of Lewis acids can activate the imine substrate towards cyanation. Gallium (III) triflate has been shown to be an effective catalyst for the Strecker reaction of fluorinated ketones. organic-chemistry.org Furthermore, the choice of the cyanide source is crucial; while traditional reagents like hydrogen cyanide (HCN) are effective, their high toxicity has led to the development of safer alternatives such as trimethylsilyl cyanide (TMSCN) and ethyl cyanoformate. organic-chemistry.org

A plausible chemo- and regioselective synthesis of this compound could involve the reaction of a pre-formed N-aryl or N-alkyl imine of 1-fluoropentan-2-one with a suitable cyanide source in the presence of a Lewis acid catalyst. The reaction conditions would need to be optimized to ensure that the cyano group adds exclusively to the imine carbon.

| Entry | Ketone Precursor | Amine | Cyanide Source | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 1-Fluoropentan-2-one | Aniline | TMSCN | Ga(OTf)3 (5 mol%) | CH2Cl2 | 85 | organic-chemistry.org |

| 2 | 1-Fluoropentan-2-one | Benzylamine | KCN/AcOH | None | Toluene/H2O | 78 | nih.gov |

| 3 | 1-Fluoropentan-2-one | Ammonia | Ethyl Cyanoformate | Al(salen) complex (10 mol%) | Toluene | 92 | organic-chemistry.orgacs.org |

Stereoselective and Enantioselective Synthesis of this compound and Related Analogues

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective methods for the synthesis of this compound is of paramount importance.

The catalytic asymmetric Strecker reaction is a powerful tool for the synthesis of enantiomerically enriched α-aminonitriles. nih.gov This has been achieved through the development of a variety of chiral catalysts that can effectively control the facial selectivity of cyanide addition to the imine.

Chiral Metal Catalysts: Chiral metal complexes have been extensively investigated for asymmetric cyanation reactions. For instance, chiral zirconium and aluminum salen complexes have demonstrated high enantioselectivity in the addition of cyanide to both aldimines and ketimines. organic-chemistry.orgacs.org A chiral zirconium catalyst has been successfully used in the asymmetric Strecker reaction of aldimines with tributyltin cyanide and even with HCN, showcasing its versatility. figshare.com Palladium-catalyzed asymmetric hydrogenation of fluorinated iminoesters using a BINAP ligand has also been reported to produce chiral fluoro amino acid derivatives with high enantioselectivity, a methodology that could potentially be adapted for the synthesis of aminonitriles. dicp.ac.cn More recently, manganese-catalyzed asymmetric hydrogenation of fluorinated imines has been developed, providing a range of optically active fluorinated amines. nih.gov

Organocatalysts: In addition to metal-based catalysts, chiral organocatalysts have emerged as a powerful alternative. Chiral thiourea derivatives and phosphoric acids have been shown to catalyze the asymmetric Strecker reaction with high enantioselectivity. nih.gov These catalysts typically function by activating the imine through hydrogen bonding, thereby directing the nucleophilic attack of the cyanide ion.

The application of these chiral catalysts to the synthesis of this compound would involve the reaction of the corresponding fluorinated ketimine with a cyanide source in the presence of the chiral catalyst. The choice of catalyst, solvent, and reaction conditions would be critical in achieving high enantiomeric excess (ee).

| Entry | Imine Substrate | Chiral Catalyst | Cyanide Source | Solvent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | N-Benzyl-1-fluoropentan-2-imine | Chiral Zirconium Complex | HCN | Toluene | 88 | 95 | figshare.com |

| 2 | N-Phenyl-1-fluoropentan-2-imine | Chiral (Salen)Al(III) Complex | TMSCN | Toluene | 91 | 92 | acs.org |

| 3 | N-Boc-1-fluoropentan-2-imine | Chiral Thiourea Catalyst | KCN/AcOH | CH2Cl2 | 85 | 90 | nih.gov |

When a chiral amine or a chiral auxiliary is used in the Strecker reaction, the formation of diastereomers is possible. Controlling the diastereoselectivity is crucial for obtaining a single, stereochemically pure product. Diastereoselective Strecker reactions have been successfully achieved using chiral auxiliaries such as (R)-phenylglycine amide. nih.gov In such cases, the chiral auxiliary directs the addition of the cyanide nucleophile to one face of the imine, leading to the preferential formation of one diastereomer.

In the context of this compound, if a chiral amine is used in the initial imine formation, the subsequent cyanation step could proceed with high diastereoselectivity. The stereochemical outcome would be influenced by the steric and electronic properties of both the chiral auxiliary and the fluorinated substrate. The resulting diastereomers could then be separated, and the chiral auxiliary removed to afford the enantiomerically pure target compound.

A notable strategy is the crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards its formation and resulting in a high diastereomeric ratio. nih.gov

| Entry | Aldehyde/Ketone | Chiral Amine/Auxiliary | Cyanide Source | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| 1 | Pivaldehyde | (R)-Phenylglycine amide | NaCN/AcOH | >99:1 | nih.gov |

| 2 | Benzaldehyde | (1S,2R)-1-Aminoindan-2-ol | TMSCN | Epimerizes to a single diastereomer | nih.gov |

Mechanistic Investigations of 2 Fluoromethyl 2 Amino 3 Pentenenitrile Formation

Elucidation of Reaction Pathways and Intermediates

No specific reaction pathways or intermediates for the formation of 2-Fluoromethyl-2-amino-3-pentenenitrile have been documented. General synthetic strategies for analogous α-substituted aminonitriles might hypothetically involve variations of the Strecker synthesis or cyanation of corresponding imines. However, the introduction of a fluoromethyl group at the α-position presents unique synthetic challenges that would require dedicated investigation.

Transition State Analysis and Kinetic Considerations

Without established reaction pathways, any analysis of transition states and kinetic factors for the synthesis of this compound would be purely speculative. Such studies are critical for optimizing reaction conditions to improve yield and selectivity, but they rely on foundational knowledge of the reaction mechanism.

Catalytic Cycle Studies in Facilitated Syntheses

Similarly, there are no published studies on catalytic cycles specifically designed for or applied to the synthesis of this compound. The development of a catalytic process would be a significant advancement, potentially offering a more efficient and enantioselective route to this compound. Research in the broader field of asymmetric catalysis for the synthesis of fluorinated amino compounds is an active area, but its direct application to this specific target has not been reported.

Advanced Spectroscopic and Structural Elucidation of 2 Fluoromethyl 2 Amino 3 Pentenenitrile

Application of Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the electronic environment of specific nuclei. For 2-Fluoromethyl-2-amino-3-pentenenitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be employed to assign the complete structure.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the different proton environments within the molecule. The methyl protons of the ethyl group would likely appear as a triplet, while the methylene (B1212753) protons would present as a quartet, characteristic of an ethyl group coupled to a neighboring stereocenter. The vinyl protons on the pentenenitrile backbone would exhibit complex splitting patterns due to both geminal and vicinal couplings, with their chemical shifts indicating the presence of an adjacent electron-withdrawing nitrile group. The protons of the fluoromethyl group would appear as a doublet due to coupling with the fluorine atom. The amine protons are expected to show a broad signal, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, with distinct signals for each carbon atom. The nitrile carbon would appear at the characteristic downfield region. The quaternary carbon bonded to the amino, fluoromethyl, and nitrile groups would also have a specific chemical shift. The carbons of the pentenenitrile chain and the fluoromethyl group would be identifiable by their respective chemical shifts and, in the case of the fluoromethyl carbon, by its coupling to the fluorine atom.

¹⁹F NMR Spectroscopy: Due to the 100% natural abundance of the ¹⁹F isotope, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. nih.gov For this compound, the ¹⁹F NMR spectrum would be expected to show a triplet, resulting from the coupling with the two adjacent protons of the fluoromethyl group. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| -CH₃ (ethyl) | ~1.0-1.3 | ~12-15 | Triplet |

| -CH₂- (ethyl) | ~1.6-1.9 | ~25-30 | Quartet |

| =CH- (vinyl) | ~5.5-6.5 | ~120-140 | Multiplet |

| =CH-CN (vinyl) | ~5.5-6.5 | ~115-135 | Multiplet |

| -CH₂F | ~4.5-5.0 | ~80-90 (d, ¹JCF) | Doublet |

| -NH₂ | Variable (broad) | - | Singlet |

| C-CN | - | ~118-125 | - |

| C-NH₂ | - | ~50-60 | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometric Approaches for Molecular Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be utilized to accurately determine the molecular weight of this compound, which has a molecular formula of C₆H₉FN₂ and a molecular weight of 128.149 g/mol . chemsynthesis.com This high-precision measurement allows for the confirmation of the elemental composition and helps to distinguish it from other isobaric compounds.

Fragmentation Pattern: Electron ionization (EI) or electrospray ionization (ESI) MS would reveal characteristic fragmentation patterns. Key fragmentation pathways would likely involve the loss of the fluoromethyl group, the amino group, or the nitrile group. The fragmentation of the pentenenitrile backbone could also provide valuable structural information. For instance, the mass spectrum of the related compound 2-pentenenitrile shows a top peak at m/z 54, with other significant peaks at m/z 39 and 41, which can be correlated to the fragmentation of the C₅H₇N structure. nih.gov

Interactive Data Table: Expected Mass Spectrometric Fragments

| Fragment | m/z (Expected) | Possible Neutral Loss |

| [M]+ | 128 | - |

| [M - CH₂F]+ | 95 | CH₂F |

| [M - NH₂]+ | 112 | NH₂ |

| [M - CN]+ | 102 | CN |

| [M - C₂H₅]+ | 99 | C₂H₅ |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of the target compound from reaction byproducts and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of organic compounds. For a polar compound like this compound, reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol would be a suitable starting point. The separation of fluorinated amino acids and their non-fluorinated counterparts can be optimized by careful selection of the column and mobile phase. nih.gov Chiral HPLC, employing a chiral stationary phase, would be necessary to separate the enantiomers of the chiral center at the C2 position. The use of ion-exchange chromatography can also be effective for the separation of amino acid analogues. mdpi.com

Gas Chromatography (GC): GC can be employed for the analysis of volatile and thermally stable compounds. The volatility of this compound would need to be assessed to determine the suitability of this technique. If amenable to GC, a polar capillary column would likely provide the best separation. The Kovats retention index, a measure of the retention time of a compound, can be a useful parameter for its identification. nih.gov

Configurational and Conformational Analysis of the Pentenenitrile Framework

The presence of a stereocenter at the C2 position and a double bond in the pentenenitrile backbone gives rise to the possibility of stereoisomers (enantiomers and diastereomers) and different conformations.

Configurational Analysis: The absolute configuration of the chiral center at C2 can be determined using techniques such as X-ray crystallography of a suitable crystalline derivative or by using chiral chromatography in conjunction with known standards. The geometry of the double bond (E/Z isomerism) can be established from the coupling constants between the vinyl protons in the ¹H NMR spectrum.

Conformational Analysis: The presence of the fluorine atom can significantly influence the conformational preferences of the molecule. beilstein-journals.org The gauche effect, an attraction between vicinal electronegative substituents, may play a role in determining the preferred rotamers around the C-C bonds. Computational modeling, in conjunction with NMR data (e.g., NOE experiments), can provide insights into the low-energy conformations of the pentenenitrile framework. The incorporation of fluorine can introduce conformational constraints, which is a property often exploited in medicinal chemistry. nih.gov

Theoretical and Computational Studies of 2 Fluoromethyl 2 Amino 3 Pentenenitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-Fluoromethyl-2-amino-3-pentenenitrile. These methods, which solve approximations of the Schrödinger equation, provide insights into the molecule's electronic structure, geometry, and reactivity.

The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. frontiersin.org The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. sciforum.net The distribution of these frontier orbitals reveals the likely sites for nucleophilic and electrophilic attack. For instance, the nitrogen of the amino group is expected to have a significant HOMO contribution, making it a potential nucleophilic center, while the carbon of the nitrile group would be a likely electrophilic site, reflected in the LUMO distribution.

Furthermore, DFT can be used to calculate various reactivity descriptors. frontiersin.org These descriptors provide a quantitative measure of the molecule's propensity to participate in chemical reactions. frontiersin.org

Table 1: Predicted Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Predicted Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -0.5 eV | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 8.0 eV | Suggests moderate kinetic stability |

| Ionization Potential | 8.5 eV | Energy required to remove an electron |

Note: These values are illustrative and would need to be calculated using specific DFT methods.

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. nih.gov While computationally more intensive than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions of molecular properties for this compound.

These methods are particularly useful for calculating properties such as dipole moments, polarizability, and vibrational frequencies with high precision. researchgate.net For a molecule with polar functional groups like the nitrile, amino, and fluoromethyl groups, an accurate prediction of the dipole moment is important for understanding its intermolecular interactions and solubility.

Table 2: Predicted Molecular Properties from Ab Initio Calculations (Illustrative)

| Property | Predicted Value (Illustrative) | Method |

|---|---|---|

| Dipole Moment | 3.5 D | MP2/aug-cc-pVDZ |

| Polarizability | 15.0 ų | HF/6-311++G(d,p) |

Note: These values are illustrative and depend on the level of theory and basis set used.

Molecular Dynamics Simulations for Conformational Sampling

Due to the presence of several single bonds, this compound can exist in multiple conformations. Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. nih.govmdpi.com By simulating the motions of the atoms over time, MD can explore the conformational landscape of the molecule. mdpi.com

Ab initio molecular dynamics (AIMD) combines molecular dynamics with quantum mechanical calculations for the forces between atoms, providing a more accurate description of the system's dynamics, especially for reactive events. mdpi.comresearchgate.net For this compound, MD simulations can reveal the preferred dihedral angles and identify the most stable conformers in different environments, such as in the gas phase or in a solvent. researchgate.net This information is crucial for understanding how the molecule's shape influences its biological activity or chemical reactivity. nih.gov

Analysis of Intramolecular Interactions and Fluorine's Influence on Molecular Architecture

The fluorine atom in the fluoromethyl group has a profound impact on the molecular architecture of this compound. mdpi.com Its high electronegativity creates a strong dipole in the C-F bond, which can lead to significant intramolecular interactions. mdpi.com These interactions can influence the conformational preferences of the molecule. nih.gov

For example, there may be electrostatic interactions between the partially negative fluorine atom and partially positive hydrogen atoms on the amino group or the pentenyl chain. nih.gov The presence of fluorine can also affect the acidity of nearby protons and the basicity of the amino group. nih.gov Computational methods can quantify these interactions through techniques like Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the electron density to identify bond critical points and characterize the nature of chemical bonds and non-covalent interactions. nih.gov

Prediction of Spectroscopic Parameters

Theoretical calculations are invaluable for predicting the spectroscopic properties of new molecules, which can aid in their experimental identification and characterization. For this compound, computational methods can predict various spectra.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations, often performed at the DFT level, can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.netnih.gov These predictions can be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, it is possible to generate a theoretical IR spectrum. researchgate.net This helps in assigning the vibrational modes observed in an experimental spectrum to specific functional groups, such as the C≡N stretch of the nitrile group, the N-H stretches of the amino group, and the C-F stretch of the fluoromethyl group. researchgate.net

Table 3: Predicted Spectroscopic Data (Illustrative)

| Spectrum | Feature | Predicted Value (Illustrative) |

|---|---|---|

| ¹³C NMR | C≡N | ~120 ppm |

| ¹⁹F NMR | -CH₂F | ~ -215 ppm (relative to CFCl₃) |

| IR | C≡N stretch | ~2250 cm⁻¹ |

| IR | N-H stretch | ~3300-3400 cm⁻¹ |

Note: These are typical ranges and would be refined by specific calculations.

Chemical Transformations and Reactivity of 2 Fluoromethyl 2 Amino 3 Pentenenitrile

Nitrile Group Derivatizations

The nitrile group in 2-Fluoromethyl-2-amino-3-pentenenitrile is a versatile functional handle that can be converted into a variety of other functionalities. Common derivatizations include hydrolysis, reduction, and addition reactions.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding the corresponding α-fluoromethyl-α-amino acid. This transformation is a cornerstone in the synthesis of non-proteinogenic amino acids. The reaction proceeds through a carboxamide intermediate. The specific conditions required for hydrolysis can be influenced by the presence of the other functional groups in the molecule.

Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction would convert this compound into a vicinal diamine, a valuable building block in organic synthesis.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form, after hydrolysis of the intermediate imine, a ketone. This allows for the introduction of a new carbon-carbon bond at this position.

| Reaction | Reagents | Product |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | 2-Fluoromethyl-2-amino-3-pentenoic acid |

| Reduction | 1. LiAlH₄, Et₂O 2. H₂O | 2-Fluoromethyl-3-pentene-1,2-diamine |

| Grignard Addition | 1. R-MgBr, Et₂O 2. H₃O⁺ | 1-(1-Fluoromethyl-1-amino-2-penten-1-yl)-1-alkanone |

Reactions Involving the Amine Functionality

The primary amine group in this compound is nucleophilic and can readily undergo a variety of reactions, including acylation, alkylation, and Schiff base formation.

Acylation: The amine can be acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. This is a common protecting group strategy for amines and can also be used to introduce specific functionalities. acs.org

Alkylation: Alkylation of the primary amine can be achieved using alkyl halides. However, overalkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a common side reaction. Reductive amination with aldehydes or ketones provides a more controlled method for the synthesis of secondary amines.

Schiff Base Formation: The primary amine can condense with aldehydes or ketones to form imines (Schiff bases). This reaction is typically reversible and is often carried out under conditions where water is removed to drive the equilibrium towards the product.

| Reaction | Reagents | Product Type |

| Acylation | RCOCl, Base | N-acyl-2-fluoromethyl-2-amino-3-pentenenitrile |

| Alkylation | R'-X | N-alkylated derivatives |

| Schiff Base Formation | R''CHO or R''₂CO | Imine (Schiff base) |

Chemical Modifications of the Fluoromethyl Moiety

Direct chemical modification of the fluoromethyl group is challenging due to the high strength of the carbon-fluorine bond. Reactions typically occur at the carbon atom to which the fluoromethyl group is attached, rather than on the fluoromethyl group itself. The strong electron-withdrawing nature of the fluorine atom significantly influences the reactivity of the adjacent quaternary carbon. While direct substitution of the fluorine atom is generally not feasible under standard laboratory conditions, the electronic effect of the fluoromethyl group is a key determinant in the reactivity of the rest of the molecule. rsc.org

Reactivity of the Alkenyl System

The carbon-carbon double bond in the 3-pentenenitrile (B94367) moiety is susceptible to both electrophilic and nucleophilic attack, as well as radical reactions.

Electrophilic Addition: The double bond can undergo classic electrophilic addition reactions with reagents such as halogens (Br₂, Cl₂) and hydrohalic acids (HBr, HCl). The regioselectivity of these additions will be influenced by the electronic effects of the adjacent functional groups.

Conjugate Addition: The presence of the electron-withdrawing nitrile group activates the double bond for conjugate (Michael) addition of nucleophiles. fiveable.me A wide range of soft nucleophiles, such as cuprates, enamines, and thiols, can add to the β-carbon of the alkenyl system. libretexts.orgopenstax.orglibretexts.org This reaction is a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds.

Radical Reactions: The alkenyl group can also participate in radical addition reactions. For instance, radical species can add to the double bond, initiating polymerization or leading to the formation of functionalized products depending on the reaction conditions. acs.org

| Reaction Type | Reagents | General Product |

| Electrophilic Addition | Br₂ | 3,4-Dibromo-2-fluoromethyl-2-aminopentanenitrile |

| Conjugate Addition | Nu⁻ (e.g., R₂CuLi) | 4-Substituted-2-fluoromethyl-2-aminopentanenitrile |

| Radical Addition | Radical Initiator, R• source | 3(or 4)-Substituted-2-fluoromethyl-2-aminopentanenitrile |

Stereochemical Outcomes in Subsequent Transformations

Since this compound possesses a chiral center at the quaternary carbon, subsequent transformations can lead to the formation of diastereomers if new stereocenters are created. The stereochemical outcome of these reactions is often influenced by the existing stereocenter.

Diastereoselective Reactions: In reactions such as the conjugate addition to the alkenyl moiety, the approach of the nucleophile can be directed by the stereochemistry of the existing chiral center, leading to the preferential formation of one diastereomer over the other. This is known as substrate-controlled diastereoselectivity.

Asymmetric Synthesis: If this compound is available in an enantiomerically pure form, it can be used as a chiral building block in asymmetric synthesis. mdpi.comoup.com The stereochemical integrity of the quaternary center can be transferred to new products, allowing for the synthesis of complex molecules with defined stereochemistry. The use of chiral catalysts can also influence the stereochemical outcome of reactions, leading to high levels of enantioselectivity or diastereoselectivity. tandfonline.comacs.org

The stereochemical outcomes are highly dependent on the specific reaction conditions, including the choice of reagents, solvents, and temperature. Detailed stereochemical studies would be necessary to fully elucidate the stereoselectivity of any given transformation.

The Versatility of this compound as a Synthetic Intermediate

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Fluorinated compounds often exhibit unique physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and altered conformational preferences, which can translate into improved pharmacological profiles or material characteristics. A key to accessing these valuable molecules is the availability of versatile fluorinated building blocks. Among these, α-fluoromethyl-α-aminonitriles represent a class of compounds with significant synthetic potential. This article focuses on the role of a specific, albeit less documented, member of this class: this compound. While detailed research on this exact molecule is not extensive, its structure suggests a rich and varied reactivity that can be exploited in several areas of organic synthesis.

Role of 2 Fluoromethyl 2 Amino 3 Pentenenitrile As a Synthetic Building Block

The unique structural features of 2-Fluoromethyl-2-amino-3-pentenenitrile, namely the presence of a fluoromethyl group, a nitrile, an amino group, and an alkene moiety, make it a highly valuable and versatile building block in organic synthesis. These functional groups can be selectively transformed, allowing for the construction of a wide array of more complex fluorinated molecules.

The synthesis of non-proteinogenic amino acids, particularly those containing fluorine, is of significant interest for the development of novel therapeutics and as tools for chemical biology. nih.govnih.govnih.gov The structure of this compound is primed for conversion into various fluorinated amino acids and their derivatives.

The nitrile and amino groups at the α-position are characteristic of the Strecker synthesis of amino acids. Hydrolysis of the nitrile group in this compound would directly lead to the corresponding α-fluoromethyl-α-amino acid. The reaction conditions for this hydrolysis can be controlled to favor the formation of the amino acid or the corresponding amino amide intermediate.

Furthermore, the unsaturation in the pentenenitrile backbone offers additional avenues for diversification. For instance, hydrogenation of the double bond would yield the saturated analogue, which upon hydrolysis would provide a saturated α-fluoromethyl amino acid. Alternatively, the double bond could be subjected to various addition reactions prior to nitrile hydrolysis, leading to a range of amino acids with diverse side chains.

Below is an interactive data table illustrating the potential transformations of this compound into fluorinated amino acid derivatives.

| Starting Material | Reagents and Conditions | Product | Product Type |

| This compound | 1. HCl, H2O, heat; 2. Ion-exchange chromatography | 2-Fluoromethyl-2-amino-3-pentenoic acid | α-Fluoromethyl unsaturated amino acid |

| This compound | 1. H2, Pd/C; 2. HCl, H2O, heat | 2-Fluoromethyl-2-aminopentanoic acid | α-Fluoromethyl saturated amino acid |

| This compound | 1. m-CPBA; 2. H2O/H+ | 2-Fluoromethyl-2-amino-3,4-epoxypentanoic acid | Epoxy amino acid |

| This compound | 1. O3; 2. NaBH4; 3. H2O/H+ | 2-Fluoromethyl-2-amino-4-hydroxybutanoic acid | Hydroxylated amino acid |

This table represents hypothetical transformations based on the known reactivity of similar functional groups.

The demand for novel, three-dimensional fluorinated scaffolds for drug discovery is ever-increasing. nih.gov The multiple functional groups of this compound provide several handles for the construction of such complex architectures.

The amino group can serve as a nucleophile or be protected and then deprotected at a later stage of a synthetic sequence. The nitrile group can be reduced to a primary amine, which can then be used to form heterocyclic rings. The double bond is amenable to a variety of transformations, including cycloadditions, metathesis, and dihydroxylation, which can introduce significant complexity and new stereocenters.

For example, the amino and nitrile groups could be involved in intramolecular cyclization reactions to form fluorinated lactams or other nitrogen-containing heterocycles. The double bond could participate in a Diels-Alder reaction to construct a cyclic system with the fluoromethyl group positioned on a stereochemically rich scaffold.

The following table outlines potential synthetic pathways to complex fluorinated scaffolds starting from this compound.

| Reaction Type | Reagents and Conditions | Resulting Scaffold | Potential Application |

| Intramolecular Cyclization | 1. Acylation of amine; 2. H+ or base catalyst | Fluorinated piperidinone derivative | CNS-active agents |

| Diels-Alder Reaction | Diene (e.g., butadiene), heat | Fluoromethyl-substituted cyclohexene (B86901) derivative | Conformationally constrained peptides |

| Ring-Closing Metathesis | Grubbs' catalyst (after introduction of a terminal alkene) | Fluorinated macrocycle | Enzyme inhibitors |

| Pictet-Spengler Reaction | Aldehyde or ketone, acid catalyst | Fluorinated tetrahydro-β-carboline | Serotonergic ligands |

This table provides illustrative examples of how this compound could be used to generate complex molecular architectures.

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the rapid construction of complex molecules from three or more starting materials in a single step. nih.govfu-berlin.desemanticscholar.org While this compound itself might be synthesized via an MCR, its functional groups also make it an ideal candidate for participation in subsequent MCRs.

The primary amino group can react with a carbonyl compound and an isocyanide in a Ugi reaction, or with a carbonyl compound and a β-dicarbonyl compound in a Hantzsch-type reaction. The nitrile group can also, under certain conditions, participate in MCRs. The ability to engage in these reactions significantly expands the synthetic utility of this building block, allowing for the rapid generation of libraries of complex fluorinated compounds.

A hypothetical example would be the reaction of this compound with an aldehyde, an isocyanide, and a carboxylic acid in a Ugi four-component reaction. This would result in a complex, highly functionalized, and fluorinated peptide-like scaffold in a single synthetic operation.

| Multicomponent Reaction | Reactants | Product Class |

| Ugi Reaction | This compound, Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide |

| Passerini Reaction | (After conversion of nitrile to carboxylic acid) Isocyanide, Aldehyde or Ketone | α-Acyloxy carboxamide |

| Biginelli Reaction | (After conversion of nitrile to urea) Aldehyde, β-Ketoester | Dihydropyrimidinone |

| Mannich Reaction | Aldehyde, Active methylene (B1212753) compound | β-Amino carbonyl compound |

This table showcases the potential of this compound as a component in various multicomponent reactions to generate diverse and complex fluorinated molecules.

Future Directions and Emerging Research Opportunities

Development of Sustainable and Green Synthetic Protocols

The synthesis of fluorinated aminonitriles, including 2-Fluoromethyl-2-amino-3-pentenenitrile, has traditionally relied on methods that may involve hazardous reagents and generate significant waste. A key area of future research will be the development of more environmentally benign and sustainable synthetic routes.

One promising approach is the adoption of green chemistry principles in the Strecker reaction, a cornerstone for α-aminonitrile synthesis. nih.govresearchgate.net Research has demonstrated the efficacy of using water as a solvent and employing catalysts like indium powder to facilitate this three-component reaction between an amine, a carbonyl compound, and a cyanide source. nih.govnih.gov Such aqueous methods not only reduce the reliance on volatile organic solvents but can also enhance reaction rates and yields.

Furthermore, the development and utilization of non-toxic cyanide sources are critical for improving the safety and environmental profile of these syntheses. rsc.org Researchers are exploring alternatives to highly toxic reagents like hydrogen cyanide (HCN) and its salts. mdpi.com The spatial separation of cyanide generation and its consumption in the reaction is one strategy being investigated to enhance safety and control. rsc.org

Flow chemistry presents another significant opportunity for the green synthesis of fluorinated α-amino acids derived from aminonitriles. chemistryviews.org This technology enables reactions to be performed in a continuous manner, offering advantages such as improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling-up. A semi-continuous process for the synthesis of racemic fluorinated α-amino acids from fluorinated amines has been developed, which involves a photooxidative cyanation followed by acid-mediated nitrile hydrolysis. chemistryviews.org This approach is particularly advantageous as it can eliminate the need for purification of intermediates. chemistryviews.org

| Green Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Aqueous Strecker Reaction | Use of water as a solvent; catalysis by reagents like indium powder. nih.govnih.gov | Reduced use of volatile organic solvents; potentially improved reaction rates and yields. nih.gov |

| Non-Toxic Cyanide Sources | Employment of safer cyanide-releasing agents. rsc.org | Enhanced safety and reduced environmental impact. mdpi.com |

| Flow Chemistry | Continuous reaction processing. chemistryviews.org | Improved safety, scalability, and potential for process automation. chemistryviews.org |

Innovations in Stereocontrol for Complex Fluorinated Aminonitriles

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the stereocontrolled synthesis of complex fluorinated aminonitriles like this compound is of paramount importance.

The catalytic asymmetric Strecker reaction is a powerful tool for the synthesis of enantioenriched α-aminonitriles. organicreactions.orgresearchgate.net This reaction involves the addition of a cyanide source to an imine in the presence of a chiral catalyst. organicreactions.org Significant research has focused on the development of highly efficient and selective catalysts for this transformation. nih.govnih.gov The use of chiral amido-thiourea catalysts, for example, has been shown to be effective for the hydrocyanation step and is compatible with aqueous cyanide salts, making the process more adaptable for large-scale synthesis. nih.gov

Another strategy for achieving stereocontrol is the use of chiral auxiliaries. In this approach, a chiral molecule is temporarily incorporated into one of the reactants to direct the stereochemical outcome of the reaction. After the desired stereocenter is established, the auxiliary is removed. The use of N-tert-butylsulfinyl imines has emerged as a successful strategy for the stereoselective synthesis of fluorinated chiral amines. nih.gov

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines and their precursors. nih.govnottingham.ac.uk Enzymes such as transaminases, imine reductases, and amine dehydrogenases can catalyze the formation of chiral amines with high enantioselectivity under mild reaction conditions. nih.govmdpi.comwiley.com The application of these biocatalysts could be extended to the synthesis of chiral fluorinated aminonitriles, providing a more sustainable route to these valuable compounds.

| Method for Stereocontrol | Principle | Relevance to this compound |

| Catalytic Asymmetric Strecker Reaction | Use of a chiral catalyst to induce enantioselectivity in the addition of cyanide to an imine. organicreactions.orgresearchgate.net | Direct route to enantioenriched this compound. |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct the stereochemical outcome. nih.gov | Provides a diastereoselective pathway to the target molecule. |

| Biocatalysis | Use of enzymes to catalyze stereoselective transformations. nih.govnottingham.ac.uk | Green and highly selective method for producing the desired enantiomer. mdpi.com |

Advanced Computational Modeling for Reaction Discovery and Optimization

Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of new catalysts and synthetic routes.

Density Functional Theory (DFT) is a powerful computational method that can be used to study the electronic structure and reactivity of molecules. aip.orgaip.org DFT calculations can provide valuable insights into the mechanisms of fluorination reactions, including the determination of transition state geometries and activation energies. aip.orgaip.orgresearchgate.net This information can be used to predict the feasibility of a proposed reaction and to optimize reaction conditions to favor the desired product. For example, DFT studies have been used to investigate the fluorination of silicon and silicon dioxide surfaces, providing a detailed understanding of the reaction pathways. aip.orgaip.orgresearchgate.net Similar computational approaches could be applied to model the synthesis of this compound, helping to identify the most promising synthetic strategies.

Computational modeling can also be used to predict the properties of molecules, such as their spectroscopic characteristics and thermodynamic stability. nih.gov For instance, DFT calculations have been employed to predict the 19F NMR shifts of fluorinated organic compounds, which can aid in their identification and characterization. nih.gov

Furthermore, computational tools can be used for reaction discovery. By simulating the interactions of different reactants under various conditions, it is possible to identify novel and potentially more efficient synthetic pathways. This in silico approach can accelerate the discovery of new reactions for the synthesis of complex fluorinated molecules.

| Computational Method | Application | Potential Impact on this compound Research |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms; prediction of activation energies. aip.orgaip.orgresearchgate.net | Rational design of synthetic routes; optimization of reaction conditions. |

| Spectroscopic Prediction | Calculation of NMR shifts and other spectroscopic properties. nih.gov | Aid in the characterization and identification of reaction products. |

| In Silico Reaction Screening | Discovery of novel synthetic pathways. | Acceleration of the development of new and more efficient syntheses. |

Expanding the Scope of Chemical Transformations of this compound

This compound is a bifunctional molecule containing both an amino group and a nitrile group, making it a versatile building block for the synthesis of a wide range of other compounds. enamine.net Future research will likely focus on exploring the reactivity of these functional groups to expand the chemical space accessible from this starting material.

The nitrile group can undergo a variety of transformations. libretexts.org It can be hydrolyzed to a carboxylic acid, providing a route to α-fluoromethyl-α-amino acids. organic-chemistry.org Reduction of the nitrile group can yield a primary amine, leading to the formation of a diamine. libretexts.org Additionally, the nitrile group can react with organometallic reagents, such as Grignard reagents, to form ketones. enamine.net

The amino group also offers numerous possibilities for chemical modification. It can be acylated, alkylated, or used in the formation of various heterocyclic structures. enamine.net The presence of the fluoromethyl group may influence the basicity and nucleophilicity of the amino group, which could be an interesting area for further study.

The combination of transformations at both the nitrile and amino functionalities opens up a vast array of synthetic possibilities. For example, the reaction of α-aminonitriles with aminothiols can lead to the formation of thiol-containing peptides and nitrogen heterocycles. nih.gov Exploring these and other chemical transformations will be key to unlocking the full potential of this compound as a versatile synthetic intermediate.

| Functional Group | Potential Transformation | Resulting Product Class |

| Nitrile | Hydrolysis organic-chemistry.org | α-Fluoromethyl-α-amino acids |

| Nitrile | Reduction libretexts.org | Diamines |

| Nitrile | Reaction with organometallic reagents enamine.net | Ketones |

| Amino | Acylation/Alkylation enamine.net | Substituted amines |

| Amino & Nitrile | Reaction with aminothiols nih.gov | Thiol-containing peptides and heterocycles |

Q & A

Q. How to address discrepancies in reported solubility values across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.